

2,4'-Dibromoacetophenone vs. 4-bromophenacyl bromide in synthesis

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Compound of Interest

Compound Name: 2,4'-Dibromoacetophenone

Cat. No.: B189879

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A Comparative Guide to Dibromoacetophenone Isomers in Synthesis

An Important Clarification on Nomenclature: In the field of chemical synthesis, the names **2,4'-Dibromoacetophenone** and 4-bromophenacyl bromide are used interchangeably as synonyms for the same chemical entity: 2-bromo-1-(4-bromophenyl)ethanone (CAS Number: 99-73-0). This compound is an α -bromoketone, featuring a bromine atom on the α -carbon of the acetophenone and another on the phenyl ring at the para-position.

To provide a valuable and objective comparison as intended, this guide will focus on two distinct constitutional isomers of dibromoacetophenone. We will compare the widely used 2-bromo-1-(4-bromophenyl)ethanone with its isomer 1-(2,4-dibromophenyl)ethanone (CAS Number: 33243-33-3), where both bromine atoms are substituted on the aromatic ring. This comparison will highlight the significant impact of bromine atom placement on the synthetic utility and reactivity of these molecules.

Executive Summary

This guide provides a detailed comparison of two dibromoacetophenone isomers: 2-bromo-1-(4-bromophenyl)ethanone and 1-(2,4-dibromophenyl)ethanone. While both are valuable intermediates in organic and medicinal chemistry, their distinct structures dictate their primary applications and reactivity. 2-Bromo-1-(4-bromophenyl)ethanone, with its reactive α -bromo group, is a key precursor for heterocyclic synthesis, such as in the Hantzsch thiazole synthesis.

In contrast, 1-(2,4-dibromophenyl)ethanone serves as a scaffold for building more complex molecules through modifications of the acetyl group and the aromatic ring, exemplified by its use in the development of novel opioid receptor agonists.

Physicochemical Properties

A summary of the key physicochemical properties of the two isomers is presented below.

Property	2-bromo-1-(4-bromophenyl)ethanone[1]	1-(2,4-dibromophenyl)ethanone[2]
CAS Number	99-73-0	33243-33-3
Molecular Formula	C ₈ H ₆ Br ₂ O	C ₈ H ₆ Br ₂ O
Molecular Weight	277.94 g/mol	277.94 g/mol
Appearance	White to off-white crystalline powder	Light yellow to yellow solid
Melting Point	108-110 °C	61-62 °C
Key Reactive Site	α -carbon (due to the bromine)	Acetyl group and aromatic ring

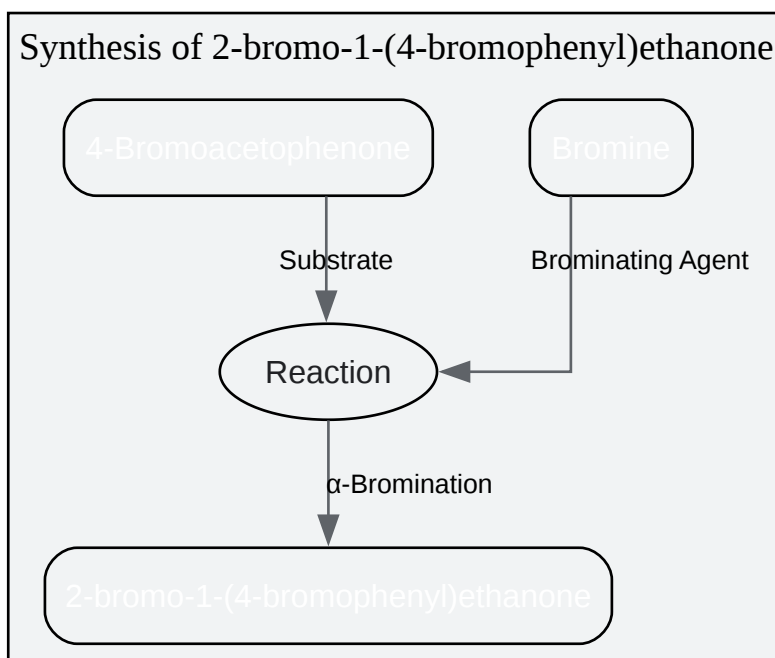
Synthesis and Reactivity

The synthetic routes to these isomers are fundamentally different, reflecting their distinct substitution patterns.

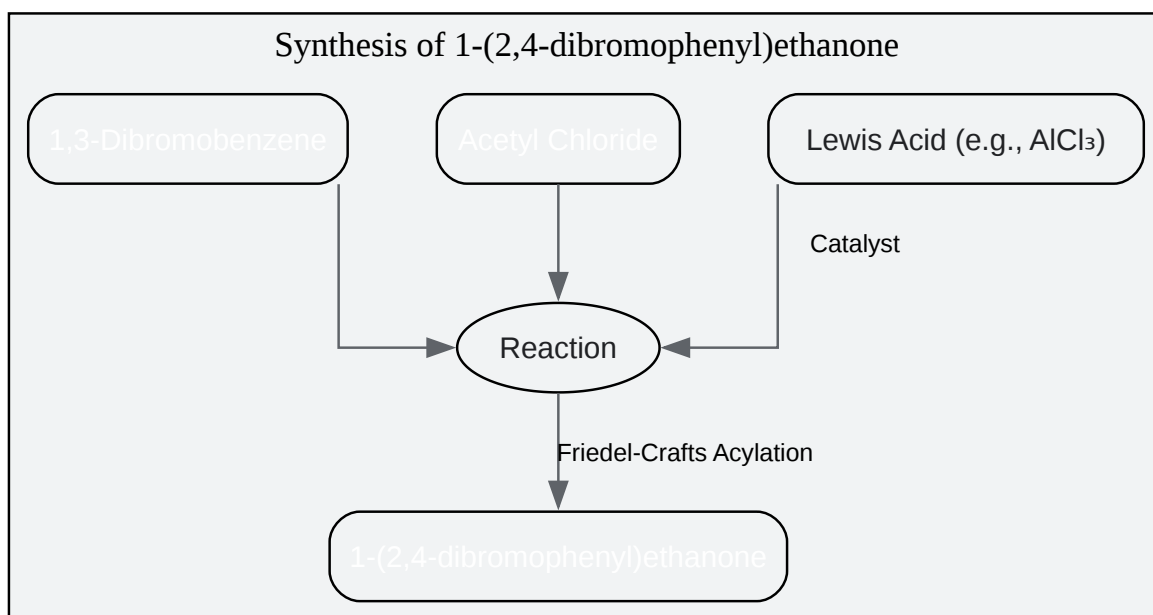
2-bromo-1-(4-bromophenyl)ethanone: Synthesis via α -Bromination

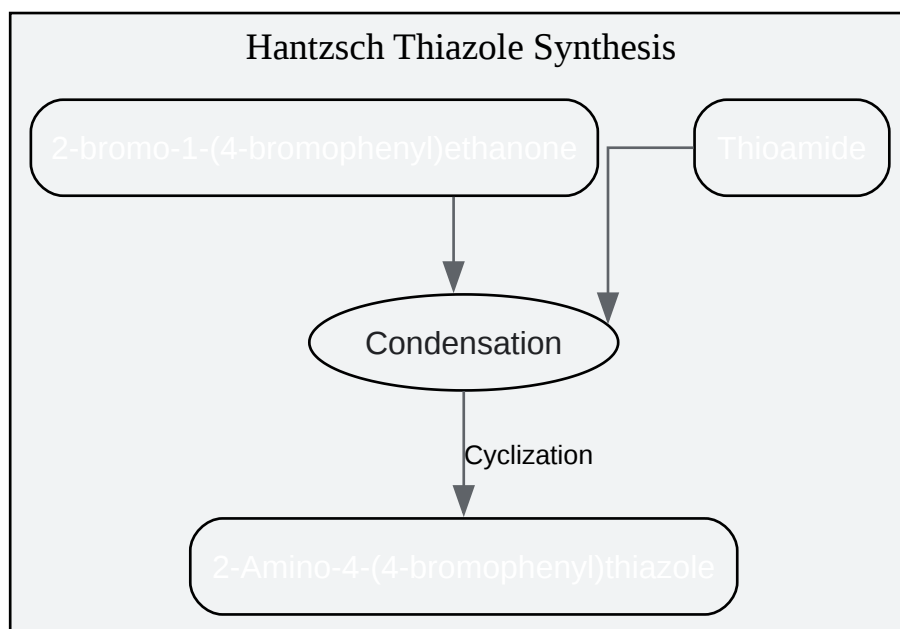
This isomer is typically synthesized by the α -bromination of 4-bromoacetophenone. The presence of the carbonyl group activates the α -carbon, making it susceptible to electrophilic bromination.

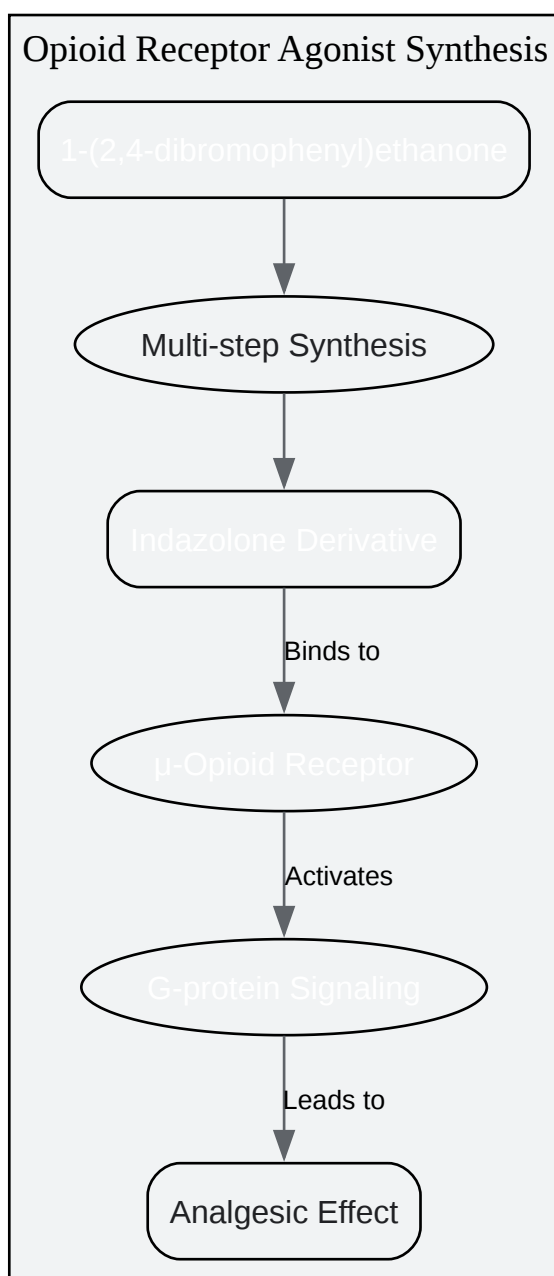
Synthesis of 2-bromo-1-(4-bromophenyl)ethanone



Synthesis of 1-(2,4-dibromophenyl)ethanone







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References

- 1. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]
- 2. 1-(2,4-dibromophenyl)ethanone | 33243-33-3 [amp.chemicalbook.com]
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